Hyperforin dicyclohexylammonium salt

Catalog No.
S530253
CAS No.
238074-03-8
M.F
C47H75NO4
M. Wt
718.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyperforin dicyclohexylammonium salt

CAS Number

238074-03-8

Product Name

Hyperforin dicyclohexylammonium salt

IUPAC Name

N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione

Molecular Formula

C47H75NO4

Molecular Weight

718.1 g/mol

InChI

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1

InChI Key

KJVNMVCMFQAPDM-DNSWOBEMSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

RT-013293; RT013293; RT 013293; J-015220; J015220; J 015220; Hyperforin-DCHA, Hyperforin Dicyclohexylammonium

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2

The exact mass of the compound Hyperforin dicyclohexylammonium salt is 717.5696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hyperforin dicyclohexylammonium salt (CAS 238074-03-8) is the chemically stabilized amine salt of hyperforin, the principal phloroglucinol derivative and active constituent of St. John's wort (Hypericum perforatum). While hyperforin is widely recognized as a potent transient receptor potential canonical 6 (TRPC6) channel activator, a broad-spectrum monoamine reuptake inhibitor, and a cytochrome P450 (CYP) modulator, the free acid form is notoriously unstable, undergoing rapid oxidative and photo-degradation. The dicyclohexylammonium (DCHA) salt was specifically developed to resolve these critical handling and storage limitations. By converting the unstable enolized cyclohexanedione moiety into a stable salt, this compound provides a reliable, solid-state reference material with a shelf life exceeding two years. For industrial and academic buyers, procuring the DCHA salt is essential for ensuring reproducible dosing in long-term pharmacological assays, standardized drug-drug interaction (DDI) profiling, and serving as a viable precursor for synthetic modifications .

Attempting to substitute Hyperforin DCHA with free hyperforin or crude St. John's wort extracts fundamentally compromises assay integrity and synthetic viability. Crude extracts possess highly variable hyperforin titers that degrade rapidly post-extraction, making them entirely unsuitable for precise mechanistic studies or structure-activity relationship (SAR) profiling. Furthermore, the free hyperforin acid is highly susceptible to oxidation in most organic solvents, leading to rapid titer loss and the generation of complex, cytotoxic degradation artifacts. In synthetic applications, the free acid fails to provide regiocontrol; for instance, attempting oxidative modifications of the free acid yields intractable mixtures due to uncontrolled epoxidation of its multiple double bonds. The DCHA salt is not merely a convenience—it is a mandatory substitution to maintain molecular integrity during storage, ensure accurate molar dosing in cell media, and direct clean synthetic transformations [1].

Regiocontrol in Oxidative Synthetic Modifications

During the synthesis of hyperforin analogs, the choice of starting material dictates reaction success. When subjected to oxidation with m-CPBA, the free hyperforin acid yields a complex, intractable mixture due to the uncontrolled, concomitant epoxidation of its multiple double bonds. In stark contrast, utilizing the Hyperforin DCHA salt funnels the reaction cleanly toward an attack on the enolate double bond, yielding the desired hemiacetal product. This makes the DCHA salt a mandatory precursor for specific synthetic modifications [1].

Evidence DimensionReaction purity and product yield during m-CPBA oxidation
Target Compound DataHYP-DCHA salt yields clean hemiacetal products via targeted enolate attack
Comparator Or BaselineFree hyperforin acid yields a complex, intractable mixture
Quantified DifferenceMandatory use of DCHA salt to prevent concomitant epoxidation of double bonds
ConditionsOxidation with m-CPBA in organic synthesis workflows

For medicinal chemists synthesizing hyperforin analogs, the DCHA salt is a strictly required precursor to achieve viable yields and avoid complex purification failures.

Solid-State and Solvent Stability

The natural hyperforin molecule suffers from severe chemical instability, rapidly degrading via auto-oxidation in most organic solvents and requiring extreme handling precautions. The DCHA salt resolves this critical procurement bottleneck. By stabilizing the enolized cyclohexanedione moiety, the DCHA salt provides a crystalline solid with a shelf life of over two years when stored properly at -20°C, drastically outperforming the free acid which can degrade within hours to days in solution[1].

Evidence DimensionShelf-life and structural integrity
Target Compound DataStable as a crystalline solid for ≥2 years; stable in controlled solvent systems
Comparator Or BaselineFree hyperforin is unstable in most organic solvents and rapidly degrades
Quantified DifferenceDCHA salt extends viable shelf-life from hours/days to years
ConditionsStandard laboratory storage and solvent handling

Procurement of the stabilized salt eliminates the need for continuous re-isolation, drastically reducing reagent waste and ensuring consistent batch-to-batch titer.

Assay Reproducibility in Cell Culture Media

For in vitro biological assays, maintaining compound titer over the incubation period is critical. Studies demonstrate that when Hyperforin DCHA is supplied in fetal calf serum (FCS)-containing media, approximately 100% of the compound is recovered after 24 hours of incubation. Conversely, in unstabilized (FCS-free) conditions, total loss of the compound occurs in less than 24 hours, accompanied by a spike in non-specific cytotoxicity due to degradation artifacts. Procuring the DCHA salt and utilizing appropriate stabilization protocols ensures reliable, reproducible cell culture data [1].

Evidence DimensionCompound recovery after 24-hour incubation
Target Compound Data~100% recovery of HYP-DCHA in FCS-supplemented media
Comparator Or BaselineTotal loss (<1% recovery) in unstabilized conditions in <24h
Quantified DifferenceComplete preservation of titer vs. total degradation
ConditionsIn vitro cell culture (e.g., HaCaT monolayers) at 37°C

Using the DCHA salt in optimized media guarantees that observed biological effects are driven by the parent compound rather than confounding cytotoxic degradation artifacts.

Retention of Target Potency Despite Salt Formation

Despite the addition of the bulky dicyclohexylammonium counterion, the DCHA salt maintains full pharmacological equivalence to the free active moiety. It demonstrates potent biological activity, including the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 of 1 µM, and CYP2D6 with an IC50 of 10 µg/ml. This confirms that buyers do not sacrifice target affinity or potency to achieve the necessary chemical stability required for accurate molar dosing .

Evidence DimensionTarget inhibition and activation potency
Target Compound DatamPGES-1 IC50 = 1 µM; CYP2D6 IC50 = 10 µg/ml
Comparator Or BaselineFree hyperforin (Comparable molar activity but unstable dosing)
Quantified Difference1:1 molar pharmacological equivalence with vastly superior dosing reliability
ConditionsIn vitro enzymatic and receptor binding assays

Buyers can rely on the DCHA salt to deliver exact molar equivalents of the active moiety for reliable IC50 determinations without the risk of titer loss.

Medicinal Chemistry and Analog Synthesis

Hyperforin DCHA salt is the mandatory starting material for the synthesis of hyperforin analogs (e.g., hemiacetals) via selective oxidation. Its use prevents the complex side reactions and uncontrolled epoxidation seen when using the unstable free acid, ensuring viable reaction yields and regiocontrol [1].

Long-Term In Vitro Cell Culture Studies

Employed in 2D and 3D cell culture models (when stabilized with albumin or FCS) to study neuroprotective, anti-inflammatory, or TRPC6-mediated pathways. The DCHA salt allows for accurate molar dosing over 24-hour incubation periods without the confounding non-specific cytotoxicity caused by rapid degradation products [2].

Standardized Pharmacological and Ion Channel Assays

Serves as the industry-standard reference material for TRPC6 activation and monoamine reuptake inhibition assays where exact, reproducible molar dosing is required across multiple test batches, a requirement the free acid cannot fulfill [1].

Cytochrome P450 (CYP) and DDI Screening

Used in highly sensitive CYP450 (e.g., CYP3A4, CYP2D6) and PXR activation screening assays to evaluate the metabolic impact and drug-drug interaction (DDI) potential of St. John's Wort constituents, relying on the salt's stable titer for accurate IC50 generation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

717.56960987 Da

Monoisotopic Mass

717.56960987 Da

Heavy Atom Count

52

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Liu JY, Liu Z, Wang DM, Li MM, Wang SX, Wang R, Chen JP, Wang YF, Yang DP. Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway. Chem Biol Interact. 2011 Apr 25;190(2-3):91-101. doi: 10.1016/j.cbi.2011.02.026. Epub 2011 Mar 3. PubMed PMID: 21376709.
2: Cervo L, Rozio M, Ekalle-Soppo CB, Guiso G, Morazzoni P, Caccia S. Role of hyperforin in the antidepressant-like activity of Hypericum perforatum extracts. Psychopharmacology (Berl). 2002 Dec;164(4):423-8. Epub 2002 Sep 24. PubMed PMID: 12457273.
3: Gaid M, Haas P, Beuerle T, Scholl S, Beerhues L. Hyperforin production in Hypericum perforatum root cultures. J Biotechnol. 2016 Mar 20;222:47-55. doi: 10.1016/j.jbiotec.2016.02.016. Epub 2016 Feb 10. PubMed PMID: 26876610.
4: Cervo L, Mennini T, Rozio M, Ekalle-Soppo CB, Canetta A, Burbassi S, Guiso G, Pirona L, Riva A, Morazzoni P, Caccia S, Gobbi M. Potential antidepressant properties of IDN 5491 (hyperforin-trimethoxybenzoate), a semisynthetic ester of hyperforin. Eur Neuropsychopharmacol. 2005 Mar;15(2):211-8. PubMed PMID: 15695067.
5: Sosa S, Pace R, Bornancin A, Morazzoni P, Riva A, Tubaro A, Della Loggia R. Topical anti-inflammatory activity of extracts and compounds from Hypericum perforatum L. J Pharm Pharmacol. 2007 May;59(5):703-9. PubMed PMID: 17524236.

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